N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methylphenyl)acetamide
Description
The target compound, N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methylphenyl)acetamide, is a heterocyclic acetamide derivative featuring a pyrazole ring fused to a 1,3,4-oxadiazole core. Its structure includes a 1,5-dimethyl-substituted pyrazole and a 4-methylphenyl acetamide moiety.
Properties
IUPAC Name |
N-[5-(1,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2/c1-10-4-6-12(7-5-10)9-14(22)17-16-19-18-15(23-16)13-8-11(2)21(3)20-13/h4-8H,9H2,1-3H3,(H,17,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IROUPHCZDZQNIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=NN(C(=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry Applications
Antitumor Activity
Research indicates that compounds containing oxadiazole and pyrazole derivatives exhibit significant antitumor properties. A study demonstrated that N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methylphenyl)acetamide showed cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell proliferation through the modulation of key signaling pathways such as PI3K/Akt and MAPK .
Anti-inflammatory Effects
In vitro studies have reported that this compound possesses anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This activity is particularly relevant in the treatment of chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Agricultural Applications
Pesticidal Activity
The compound has been evaluated for its potential use as a pesticide. Its structural components suggest possible insecticidal and fungicidal activities. Preliminary tests indicate effective control over certain agricultural pests, making it a candidate for development into environmentally friendly agrochemicals .
Plant Growth Regulation
Research has also explored its role as a plant growth regulator. Application studies show that it can enhance growth parameters in crops by influencing hormonal pathways related to growth and development .
Material Science Applications
Polymer Chemistry
In material science, this compound has been integrated into polymer matrices to improve thermal stability and mechanical properties. Its incorporation into polymer blends has resulted in materials with enhanced durability and resistance to degradation under environmental stressors .
Nanotechnology
The compound's unique properties have led to its use in nanotechnology applications, particularly in the development of nanocarriers for drug delivery systems. Studies suggest that it can facilitate the targeted delivery of therapeutic agents, improving efficacy while minimizing side effects .
Case Studies
Mechanism of Action
The mechanism by which N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methylphenyl)acetamide exerts its effects involves interaction with specific molecular targets. The pyrazole and oxadiazole rings are believed to bind to enzymes or receptors involved in parasitic infections, disrupting their metabolic processes and leading to the death of the parasites.
Comparison with Similar Compounds
Table 1: Key Structural Differences
*Estimated based on structural formula.
Key Observations :
- The absence of sulfanyl in the oxadiazole core distinguishes it from compounds like 8g and , which may alter solubility and redox properties.
- The 4-methylphenyl acetamide substituent is less electron-deficient than the 4-nitrophenyl group in , influencing electronic interactions in biological systems.
2.3 Physicochemical Properties
Table 2: Comparative Physical Properties
Key Observations :
- The 4-methylphenyl group in the target compound likely improves lipophilicity compared to polar nitro or sulfanyl substituents.
- Hydrogen bonding (e.g., N—H···O) in stabilizes crystal packing, whereas sulfanyl groups in may reduce intermolecular H-bonding capacity.
Biological Activity
N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methylphenyl)acetamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article aims to review the current understanding of its biological activity, including its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrazole ring, an oxadiazole moiety, and an acetamide group. These structural components contribute to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 256.30 g/mol |
| CAS Number | [insert CAS number] |
Antimicrobial Activity
Recent studies indicate that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown promising results against various bacterial strains including Mycobacterium tuberculosis . The mechanism is believed to involve disruption of bacterial cell wall synthesis.
Antioxidant Activity
The antioxidant potential of this compound has been evaluated using assays like DPPH radical scavenging. Compounds with similar oxadiazole structures have demonstrated high radical scavenging abilities, suggesting that this compound may also possess significant antioxidant properties . The introduction of the oxadiazole moiety enhances the electron-donating capacity of the molecule, improving its ability to neutralize free radicals.
Anticancer Activity
Preliminary studies suggest that this compound may exhibit anticancer properties. The presence of the pyrazole and oxadiazole rings is linked to inhibition of tumor cell proliferation in various cancer cell lines . Ongoing research is focused on elucidating the specific pathways through which this compound induces apoptosis in cancer cells.
Case Studies
Several case studies highlight the biological efficacy of related compounds:
- Antitubercular Activity : A study evaluated several oxadiazole derivatives against M. tuberculosis, revealing that compounds with similar structural features had minimum inhibitory concentrations (MICs) comparable to established antitubercular drugs .
- Antioxidant Studies : Research comparing the DPPH scavenging activity showed that certain derivatives exhibited antioxidant effects greater than ascorbic acid, indicating potential health benefits in oxidative stress-related conditions .
Understanding the mechanisms by which this compound exerts its biological effects is crucial for its development as a therapeutic agent:
- Inhibition of Enzymatic Activity : Compounds with oxadiazole structures are known to inhibit specific enzymes involved in disease processes.
- Cellular Signaling Pathways : Investigations into how this compound affects cellular signaling pathways are ongoing. Preliminary data suggest modulation of pathways related to inflammation and cell survival.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
